

4-Nitrophenylacetonitrile: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: 4-Nitrophenylacetonitrile

Cat. No.: B121139

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenylacetonitrile is a versatile organic compound that serves as a crucial starting material and intermediate in a wide array of synthetic transformations. Its chemical structure, featuring a reactive nitrile group and a nitro-functionalized aromatic ring, allows for diverse functional group manipulations, making it an invaluable building block in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. This document provides detailed application notes and experimental protocols for the use of **4-nitrophenylacetonitrile** in the synthesis of key intermediates and precursors for widely used pharmaceuticals.

Physicochemical Properties

A summary of the key physicochemical properties of **4-nitrophenylacetonitrile** is presented in the table below.

Property	Value	Reference
Chemical Formula	C ₈ H ₆ N ₂ O ₂	[1][2]
Molecular Weight	162.15 g/mol	[1][2]
Appearance	Pale yellow to off-white crystalline solid	[1]
Melting Point	113-115 °C	[3]
Solubility	Soluble in organic solvents (e.g., DMF, DMSO), slightly soluble in water.	[2]
CAS Number	555-21-5	[1][2]

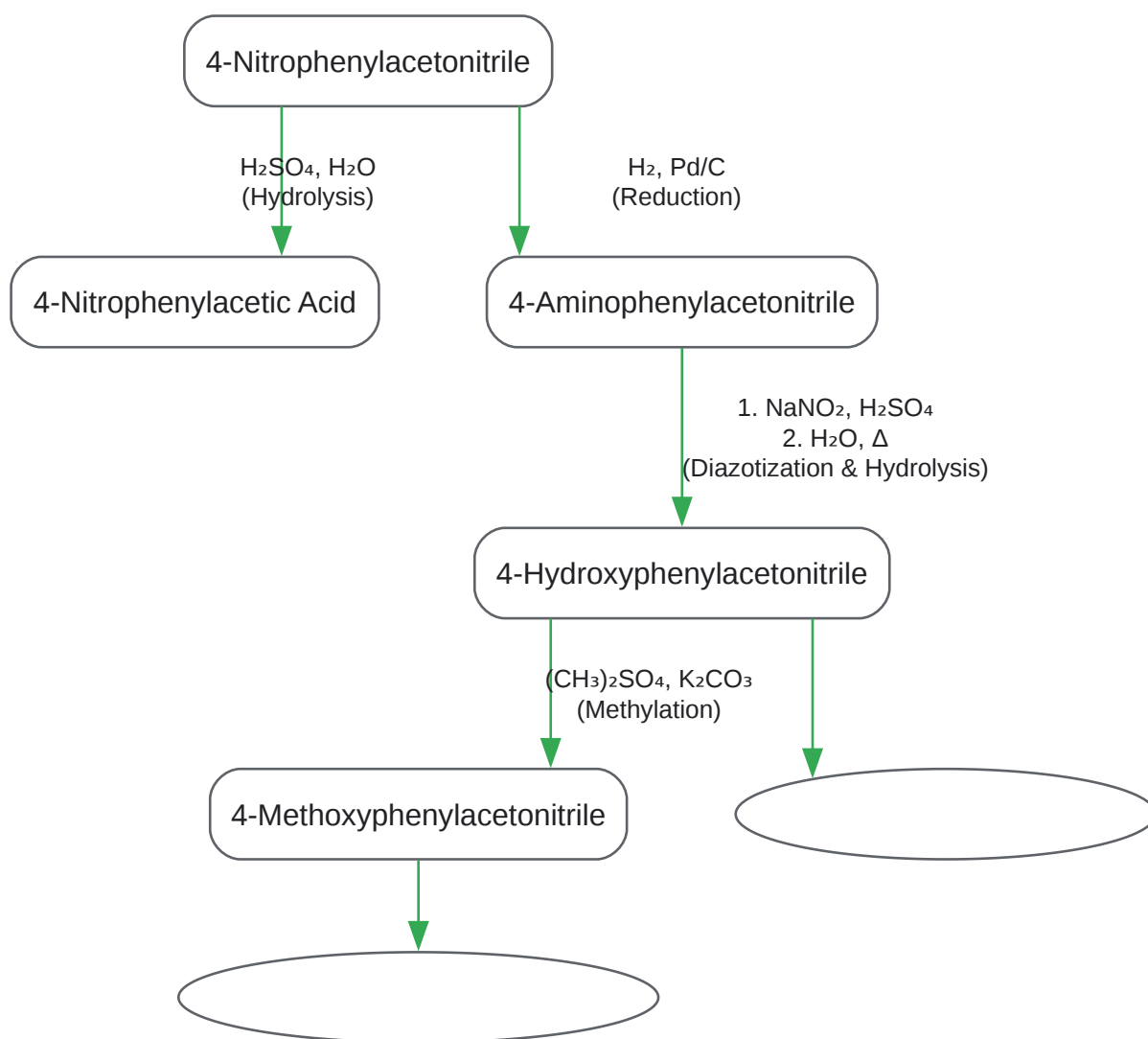
Applications in Organic Synthesis

4-Nitrophenylacetonitrile is a valuable precursor for the synthesis of various important organic compounds. The nitro group can be readily reduced to an amino group, which can then be further modified, for example, through diazotization reactions to introduce a hydroxyl group. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations open pathways to a variety of substituted phenylacetic acid and phenethylamine derivatives, which are key structural motifs in many pharmaceutical agents.

Synthesis of Key Intermediates

This section details the synthesis of three important intermediates starting from **4-nitrophenylacetonitrile**: 4-nitrophenylacetic acid, 4-aminophenylacetonitrile, and 4-hydroxyphenylacetonitrile, a precursor for the beta-blocker atenolol. A proposed pathway to 4-methoxyphenylacetonitrile, a precursor for the antidepressant venlafaxine, is also outlined.

Reaction Scheme: Transformation of **4-Nitrophenylacetonitrile**



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Caption: Synthetic pathways from **4-nitrophenylacetonitrile**.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of key intermediates derived from **4-nitrophenylacetonitrile**.

Starting Material	Product	Reagents and Conditions	Yield (%)	Reference
4-Nitrophenylacetonitrile	4-Nitrophenylacetic Acid	H ₂ SO ₄ , H ₂ O, reflux 15 min	92-95	[4]
4-Nitrophenylacetonitrile	4-Aminophenylacetonitrile	H ₂ , 5% Pd/C, Ethanol, 0.3-0.4 MPa, 30-50 °C, 4 h	~65	[5]
4-Aminophenylacetonitrile	4-Hydroxyphenylacetonitrile	1. NaNO ₂ , H ₂ SO ₄ , H ₂ O, 0-5 °C; 2. H ₂ O, heat	Not specified	General knowledge
4-Hydroxyphenylacetonitrile	4-Methoxyphenylacetonitrile	(CH ₃) ₂ SO ₄ , K ₂ CO ₃ , Acetone, reflux	Not specified	General knowledge

Experimental Protocols

Protocol 1: Synthesis of 4-Nitrophenylacetic Acid

This protocol describes the hydrolysis of the nitrile group of **4-nitrophenylacetonitrile** to a carboxylic acid.[4]

Materials:

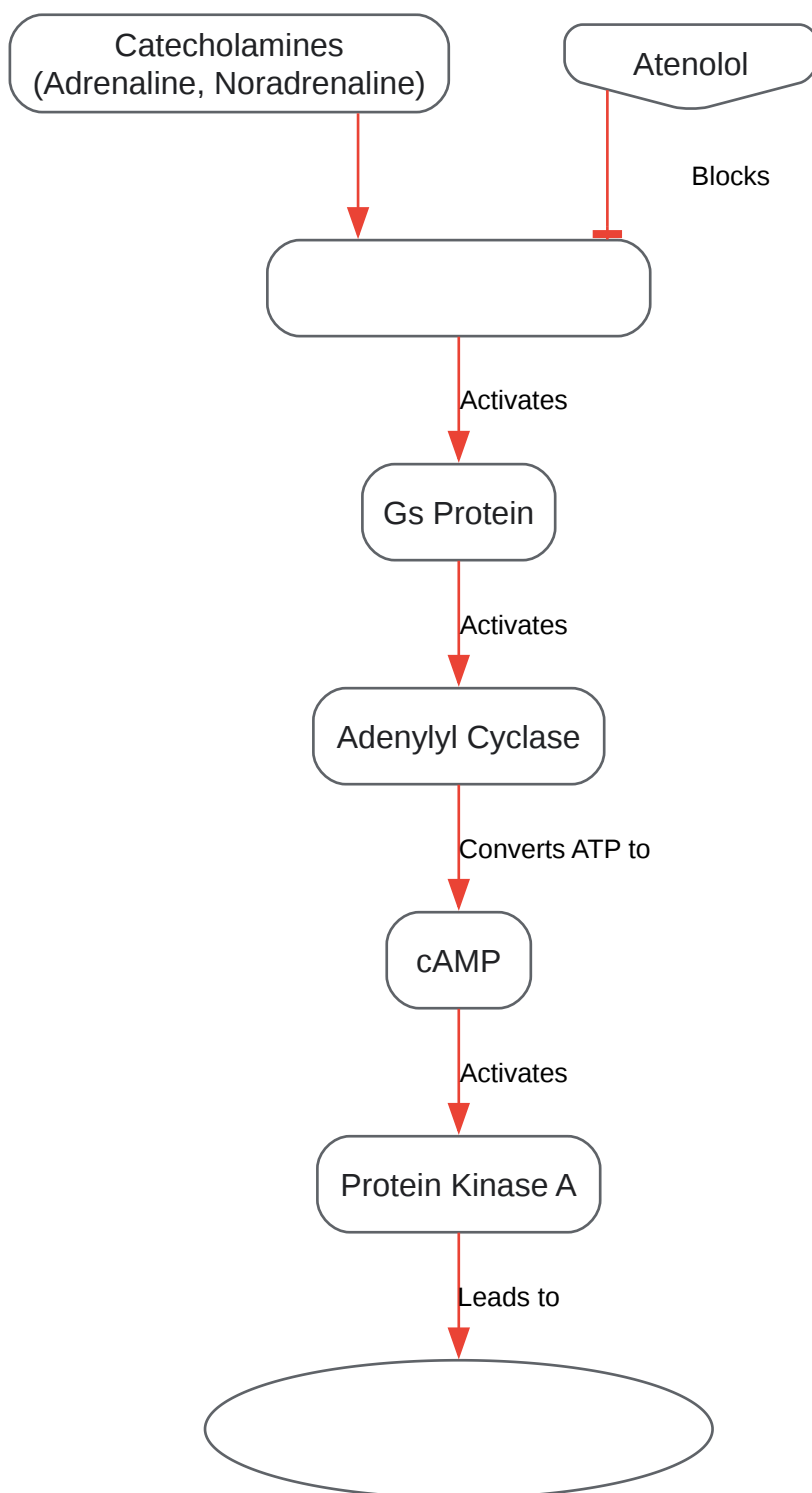
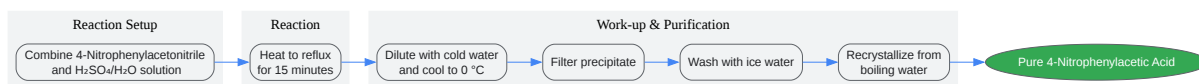
- **4-Nitrophenylacetonitrile**
- Concentrated Sulfuric Acid (H₂SO₄)
- Water (H₂O)
- Ice

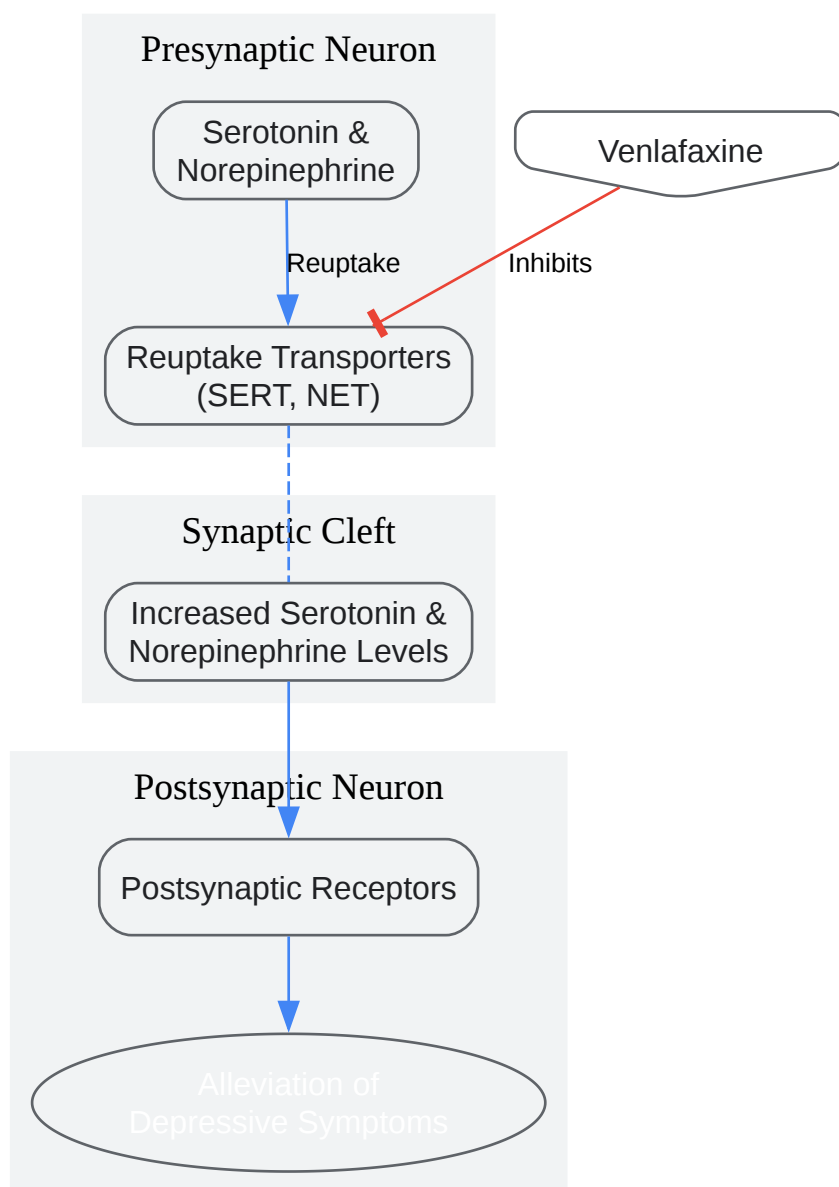
Procedure:

- In a 1-L round-bottomed flask, place 100 g (0.62 mole) of **4-nitrophenylacetonitrile**.

- Prepare a solution of 300 mL of concentrated sulfuric acid in 280 mL of water.
- Pour two-thirds of the acid solution onto the **4-nitrophenylacetonitrile** and shake well to moisten all the solid.
- Use the remaining acid solution to wash down any solid adhering to the flask walls.
- Attach a reflux condenser and heat the mixture to boiling for 15 minutes.
- After the reaction, dilute the dark mixture with an equal volume of cold water and cool to 0 °C or below.
- Filter the precipitate and wash it several times with ice water.
- Recrystallize the crude product from boiling water to obtain pure 4-nitrophenylacetic acid.

Workflow for the Synthesis of 4-Nitrophenylacetic Acid





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